N-Tetradecanoyl-L-histidine
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Overview
Description
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is a complex organic compound featuring an imidazole ring, a tetradecanamide chain, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The tetradecanamide chain and propanoic acid moiety can also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Histidine: An amino acid containing an imidazole ring, similar in structure but with different functional groups.
Imidazolones: Oxidized derivatives of imidazole with a carbonyl group.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is unique due to its combination of an imidazole ring, a long tetradecanamide chain, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Properties
CAS No. |
16804-63-0 |
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Molecular Formula |
C20H35N3O3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(tetradecanoylamino)propanoic acid |
InChI |
InChI=1S/C20H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)23-18(20(25)26)14-17-15-21-16-22-17/h15-16,18H,2-14H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
OFYZXDHFDCJNGQ-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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